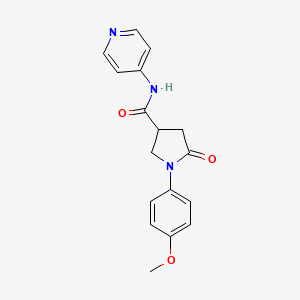![molecular formula C17H16N2OS B4404445 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide is a chemical compound with the molecular formula C17H16N2OS. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with propionyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its luminescent properties.
Industrial Chemistry: The compound is utilized in the synthesis of various polymers and as a precursor for the production of other benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, which contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have been studied for their cholinesterase inhibition and neuroprotective properties.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has shown anti-inflammatory and analgesic activities.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological and chemical properties. Its combination of a benzothiazole core with a propanamide side chain makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-16(20)18-13-9-8-12(10-11(13)2)17-19-14-6-4-5-7-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPRBDJPVVCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)


![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![Methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)

